

discovery and synthesis of Adefovir Dipivoxil

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Compound of Interest		
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An In-Depth Technical Guide to the Discovery and Synthesis of Adefovir Dipivoxil

Introduction

Adefovir dipivoxil, marketed under the trade name Hepsera®, is an orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) pivotal in the management of chronic hepatitis B virus (HBV) infection.[1][2] Its development marked a significant milestone in antiviral therapy, offering an effective treatment option for patients with active viral replication and evidence of liver inflammation.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of adefovir dipivoxil for researchers, scientists, and drug development professionals.

The journey of adefovir began at the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences, where it was first synthesized by Antonín Holý.[4] Gilead Sciences initially developed the compound, then known as Preveon, for the treatment of HIV.[4] However, at the high doses required for anti-HIV efficacy (60 mg or 120 mg), significant kidney toxicity was observed, leading the U.S. Food and Drug Administration (FDA) to deny its approval for this indication in 1999.[4] Undeterred, Gilead repurposed the drug for HBV, where a much lower and safer dose of 10 mg proved effective.[4] **Adefovir dipivoxil** received FDA approval for the treatment of chronic hepatitis B on September 20, 2002.[4]

Mechanism of Action

Adefovir dipivoxil is a diester prodrug of the active moiety, adefovir.[5][6] This formulation enhances oral bioavailability, which is approximately 59%.[5][6] Following oral administration,



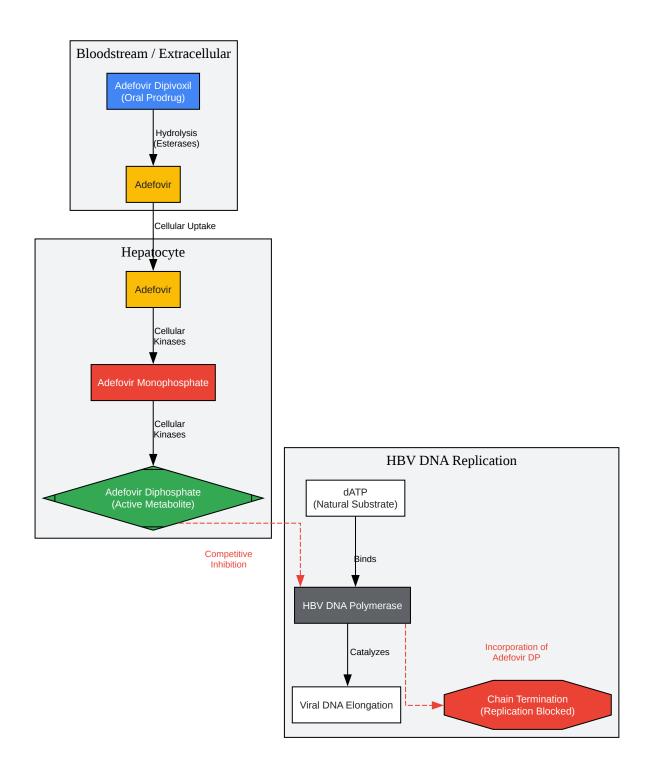




the dipivoxil ester groups are rapidly hydrolyzed in the intestines and liver to release the parent compound, adefovir.[7][8]

Once inside the cell, adefovir is phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate. [7][9] Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (a viral reverse transcriptase), competing with the natural substrate, deoxyadenosine triphosphate (dATP). [6][7] Upon incorporation into the growing viral DNA chain, it causes chain termination, effectively halting viral replication. [1][7] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 μ M. [6] It is a weak inhibitor of human DNA polymerases α and γ , with Ki values of 1.18 μ M and 0.97 μ M, respectively, which contributes to its selective antiviral activity. [6]





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Caption: Mechanism of action of Adefovir Dipivoxil.

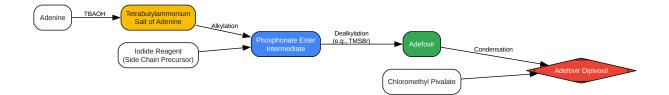


Chemical Synthesis

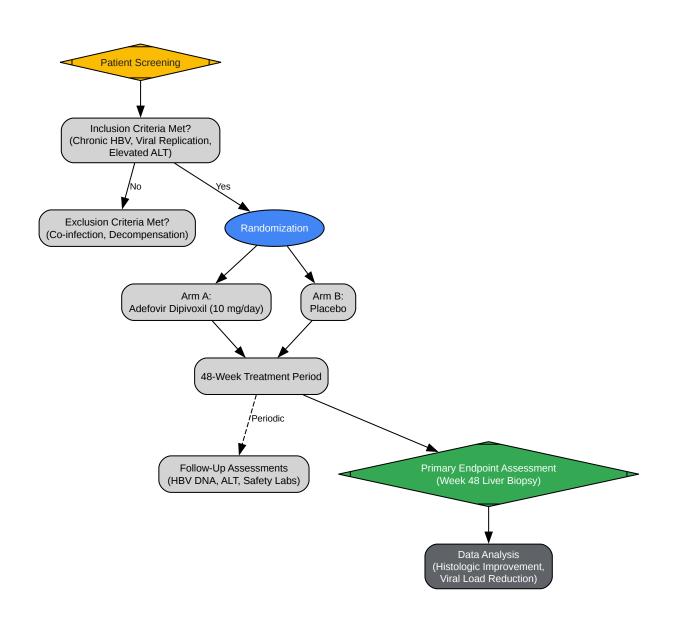
The synthesis of adefovir has been approached through various routes. A widely employed method involves the alkylation of adenine.[10][11] However, this method can suffer from inconsistent yields and the use of harsh reagents. An improved and more robust synthesis was developed to overcome these challenges, providing higher yields under milder conditions.[10] [12]

This optimized synthesis utilizes a novel iodide reagent and a tetrabutylammonium salt of adenine, which enhances solubility in solvents other than DMF.[10] The general scheme involves the base-mediated alkylation of adenine with a protected phosphonate side chain, followed by deprotection to yield adefovir. The prodrug, **adefovir dipivoxil**, is then prepared through condensation with chloromethyl pivalate.[13]









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